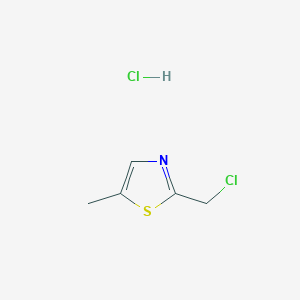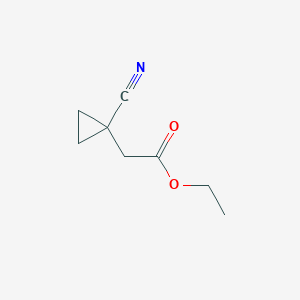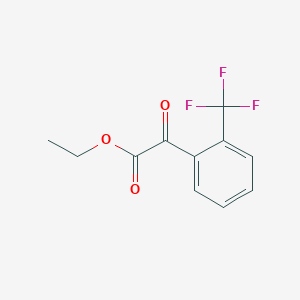
1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane, commonly known as BHT-TFE, is a fluorinated hydroxy-aromatic compound used in a variety of scientific and industrial applications. It is a colorless liquid with a faint odor, and is also known as “4-hydroxy-3-trifluoromethylphenyl-1,1,2,2-tetrafluoroethane” or “BHT-TFE”. BHT-TFE has a boiling point of about 78⁰C, and is soluble in a variety of organic solvents, including ethanol, chloroform, and carbon tetrachloride.
Scientific Research Applications
BHT-TFE has a variety of scientific applications, including use as a solvent for organic reactions, as a fuel additive to increase the octane rating of gasoline, and as a stabilizer for organic materials. It is also used in the synthesis of other fluorinated compounds, such as 1,2-bis-(4-hydroxy-3-trifluoromethylphenyl)-1,2-difluoroethane. BHT-TFE is also used as a reagent in organic synthesis, and as a catalyst for the polymerization of vinylidene fluoride.
Mechanism of Action
The mechanism of action of BHT-TFE is not fully understood. It is believed to act as a Lewis acid, which is a type of molecule that can donate a pair of electrons to another molecule. This allows the BHT-TFE molecule to form a bond with the other molecule, which can then be used to catalyze a variety of organic reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of BHT-TFE are not well-understood. It is known that BHT-TFE is not toxic in small doses, and is not known to have any adverse effects on humans or animals. It is also not known to be an endocrine disruptor, or to have any mutagenic or carcinogenic properties.
Advantages and Limitations for Lab Experiments
BHT-TFE has several advantages for use in laboratory experiments. It is relatively inexpensive, and is easily synthesized in the laboratory. It is also a relatively non-toxic compound, so it can be used safely in laboratory experiments. However, BHT-TFE is not very soluble in water, so it is not suitable for use in aqueous solutions.
Future Directions
There are several potential future directions for research on BHT-TFE. One possible direction is to investigate its use as a catalyst for organic reactions, as it has already been demonstrated to be effective in this role. Another possible direction is to explore its potential use as a fuel additive, as this could lead to improved fuel efficiency. Additionally, further research could be conducted on its biochemical and physiological effects, as this could lead to new applications for BHT-TFE in the medical field. Finally, further research could be conducted on its synthesis method, as this could lead to more efficient and cost-effective production of BHT-TFE.
Synthesis Methods
BHT-TFE can be synthesized using a simple two-step process. First, a reaction between 4-hydroxy-3-trifluoromethylphenol and 1,1,2,2-tetrafluoroethane is conducted in an inert atmosphere at a temperature of about 80⁰C. The reaction is carried out in the presence of a catalyst, such as a Lewis acid, to accelerate the reaction. The product of this reaction is then purified by distillation to yield the pure BHT-TFE.
properties
IUPAC Name |
4-[1,1,2,2-tetrafluoro-2-[4-hydroxy-3-(trifluoromethyl)phenyl]ethyl]-2-(trifluoromethyl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8F10O2/c17-13(18,7-1-3-11(27)9(5-7)15(21,22)23)14(19,20)8-2-4-12(28)10(6-8)16(24,25)26/h1-6,27-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QESBIIQOQXLQTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(C(C2=CC(=C(C=C2)O)C(F)(F)F)(F)F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8F10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Bis-(4-hydroxy-3-trifluoromethylphenyl)-1,1,2,2-tetrafluoroethane | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[2-(3,4-Di(methoxy-d3)-phenyl)-ethyl]-formamide](/img/structure/B6328755.png)

![4-[(2-Chloro-1,1,2-trifluoroethyl)thio]methylbenzene, 98%](/img/structure/B6328763.png)



![4-(4-Ethoxyphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328793.png)
![4-(2-Methylphenyl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B6328800.png)